2-(4,5-Diphenyl-4,5-dihydro-1,3-oxazol-2-yl)-1,8-naphthyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4,5-Diphenyl-4,5-dihydro-1,3-oxazol-2-yl)-1,8-naphthyridine is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound contains both an oxazole ring and a naphthyridine ring, which contribute to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,5-Diphenyl-4,5-dihydro-1,3-oxazol-2-yl)-1,8-naphthyridine typically involves the reaction of 4,5-diphenyl-4,5-dihydro-1,3-oxazole with 1,8-naphthyridine under specific conditions. One common method includes the use of a catalyst to facilitate the reaction, often under elevated temperatures to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving continuous flow reactors and advanced purification techniques to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
2-(4,5-Diphenyl-4,5-dihydro-1,3-oxazol-2-yl)-1,8-naphthyridine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxides, while reduction could produce various reduced derivatives .
Scientific Research Applications
2-(4,5-Diphenyl-4,5-dihydro-1,3-oxazol-2-yl)-1,8-naphthyridine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in targeting specific biological pathways.
Industry: It may be used in the development of new materials with specific properties, such as catalysts or sensors
Mechanism of Action
The mechanism by which 2-(4,5-Diphenyl-4,5-dihydro-1,3-oxazol-2-yl)-1,8-naphthyridine exerts its effects involves its interaction with molecular targets and pathways. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
2-(4,5-Diphenyl-4,5-dihydro-1,3-oxazol-2-yl)-8-(diphenylphosphino)quinoline: This compound shares a similar oxazole ring but differs in the presence of a quinoline ring instead of a naphthyridine ring.
(S)-2,4-Diphenyl-4,5-dihydrooxazole: This compound is structurally similar but lacks the naphthyridine ring, making it less complex.
Uniqueness
2-(4,5-Diphenyl-4,5-dihydro-1,3-oxazol-2-yl)-1,8-naphthyridine is unique due to its combination of an oxazole ring and a naphthyridine ring, which imparts distinct chemical and biological properties. This dual-ring structure allows for versatile applications in various fields, setting it apart from other similar compounds .
Properties
Molecular Formula |
C23H17N3O |
---|---|
Molecular Weight |
351.4 g/mol |
IUPAC Name |
2-(1,8-naphthyridin-2-yl)-4,5-diphenyl-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C23H17N3O/c1-3-8-16(9-4-1)20-21(17-10-5-2-6-11-17)27-23(26-20)19-14-13-18-12-7-15-24-22(18)25-19/h1-15,20-21H |
InChI Key |
JIAZQMUSVIVHCY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2C(OC(=N2)C3=NC4=C(C=CC=N4)C=C3)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.